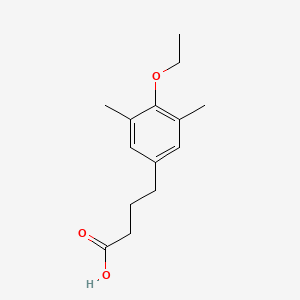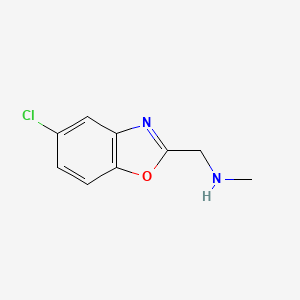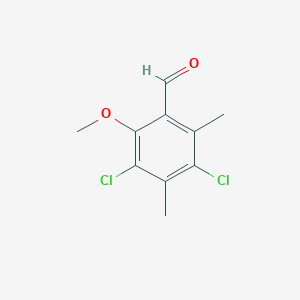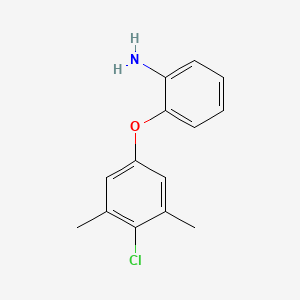
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole
Descripción general
Descripción
5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fusion of benzene and imidazole rings. This class of compounds is known for its biological activity and potential use in various pharmaceutical applications. The specific compound , with its chloro and chloromethyl substituents, is likely to have unique chemical and physical properties that could make it useful as an intermediate in organic synthesis or as a lead compound in drug discovery .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with chloro substituents, typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the case of 5,6-dichloro-benzimidazole derivatives, the synthesis has been described as involving the use of chloranil and different 2-amino(di)azines without a catalyst or activation . Another approach for synthesizing chloromethyl benzimidazoles involves the elimination of sulfur dioxide from benzimidazole-5(6)-methane-sulfonic acids under the influence of thionyl chloride . These methods provide a pathway to create various substituted benzimidazoles, potentially including 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be extensively characterized using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis spectroscopy, and computational methods like Density Functional Theory (DFT). For instance, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride has been determined by X-ray crystallography, revealing an infinite chain structure through intermolecular hydrogen bonding . Computational studies can provide insights into the optimized geometry, vibrational frequencies, and electronic properties of these molecules .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of halogen atoms that can be replaced by other nucleophiles. The reactivity of these compounds can be exploited to synthesize a wide range of products with different functional groups, which can be useful in medicinal chemistry and other fields .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the presence of chloro substituents can affect the compound's electron distribution, dipole moment, and stability. The chlorine atoms in 5,6-dichloro-benzimidazole derivatives are positively charged, which is a result of the electron-withdrawing nature of the imidazole ring. This can lead to differences in reactivity compared to non-halogenated benzimidazoles . Additionally, the crystal structure and intermolecular interactions can influence the compound's melting point, solubility, and other physical properties .
Aplicaciones Científicas De Investigación
Antitumor Activity of Benzimidazole Derivatives
Benzimidazole derivatives, including imidazole derivatives like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed for their antitumor activities. Some compounds in this class have advanced to preclinical testing, showcasing the promise of benzimidazole structures in the development of new antitumor drugs and compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Chemical and Biological Properties
The chemistry and properties of benzimidazole derivatives, specifically focusing on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine, have been extensively reviewed. These compounds have shown a wide range of chemical behaviors and biological activities, including spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Such reviews help identify areas of potential research interest and gaps in current knowledge (Boča, Jameson, & Linert, 2011).
DNA Binding Properties
The binding properties of benzimidazole derivatives to DNA, particularly through minor groove binding with specificity for AT-rich sequences, have been highlighted. This characteristic makes these compounds valuable for applications ranging from fluorescent DNA staining in cell biology to potential uses in drug design (Issar & Kakkar, 2013).
Therapeutic Potential
A comprehensive review on the therapeutic potential of benzimidazole has shown its diverse biological and clinical applications. The benzimidazole core is present in various groups of biological agents, indicating its importance in the synthesis and development of new therapeutic compounds across a range of pharmacological categories (Babbar, Swikriti, & Arora, 2020).
Mechanism of Action in Fungicides
Research into the mechanism of action of benzimidazole fungicides has revealed their role as specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This insight is crucial for understanding how benzimidazoles can be used in agriculture and veterinary medicine, as well as their experimental use in cancer chemotherapy (Davidse, 1986).
Propiedades
IUPAC Name |
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRBKGPVGKLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192879 | |
| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole | |
CAS RN |
39811-03-5 | |
| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)



![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)